molecular formula C9H8O2 B1298547 4-methyl-2-benzofuran-1(3H)-one CAS No. 2211-83-8

4-methyl-2-benzofuran-1(3H)-one

Cat. No.: B1298547
CAS No.: 2211-83-8
M. Wt: 148.16 g/mol
InChI Key: DGSGLUKYJOQJLL-UHFFFAOYSA-N
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Description

4-methyl-2-benzofuran-1(3H)-one is an organic compound belonging to the benzofuran family It is characterized by a benzene ring fused with a furan ring, with a methyl group attached to the fourth carbon and a ketone group at the first position

Scientific Research Applications

1. Crystal Structure and Molecular Interactions

  • Research on related benzofuran derivatives, like the compound C16H15NO2, which includes a 2-benzofuran-1(3H)-one fragment, has provided insights into their crystal structures. These studies reveal how hydrogen-bond interactions and π–π stacking interactions play a role in their molecular arrangements. This is important for understanding the physical and chemical properties of these compounds (Salim et al., 2015).

2. Synthesis and Chemical Reactivity

  • Electrochemical studies have been conducted on similar benzofuran derivatives, which involve reactions like electro-decarboxylation to convert to other derivatives. These studies are crucial for developing new methods of synthesizing benzofuran-related compounds and understanding their reactivity (Moghaddam et al., 2006).
  • Copper-catalyzed radical cascades have been used to construct benzofuran-2(3H)-one scaffolds, demonstrating innovative approaches to synthesizing complex molecular structures from simpler compounds (Yu et al., 2019).

3. Potential in Drug Discovery

  • Certain benzofuran lignans, closely related to 4-methyl-2-benzofuran-1(3H)-one, have shown promise in inhibiting the growth of human cancer cells. These findings point towards the potential of benzofuran derivatives in the development of new anticancer drugs (Lee et al., 1998).

Mechanism of Action

The mechanism of action of 4-methyl-2-benzofuran-1(3H)-one is not specified in the search results. Its effects would depend on its specific use in experimental or research contexts .

Future Directions

The future directions for research and applications of 4-methyl-2-benzofuran-1(3H)-one are not specified in the search results. Its use would likely depend on the specific research context and the properties of the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-2-benzofuran-1(3H)-one can be achieved through several methods. One common approach involves the cyclization of 2-hydroxy-4-methylacetophenone with an appropriate dehydrating agent. The reaction typically requires acidic or basic conditions to facilitate the cyclization process.

Industrial:

Properties

IUPAC Name

4-methyl-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-6-3-2-4-7-8(6)5-11-9(7)10/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGSGLUKYJOQJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40348594
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2211-83-8
Record name 4-methyl-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40348594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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